2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Overview
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is a heterocyclic organic compound characterized by its structure containing two chlorine atoms and a fused pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate dihalo-alkanes or dihalo-alkenes under specific conditions, such as the use of strong bases or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxides or derivatives.
Reduction: : Reducing the chlorine atoms to hydrogen atoms.
Substitution: : Replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized derivatives such as carboxylic acids or ketones.
Reduction: : Reduced forms with fewer or no chlorine atoms.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is unique due to its specific structural features and reactivity. Similar compounds include:
2,4-Dichloro-5H-pyrimidine
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimidine
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGVBPDXSHYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504066 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76780-96-6 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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